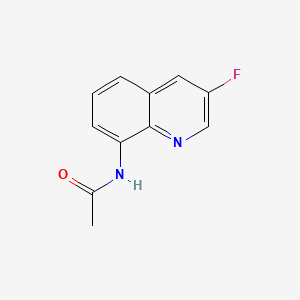

3-Fluoro-8-acetylaminoquinoline

Beschreibung

3-Fluoro-8-acetylaminoquinoline is a quinoline derivative featuring a fluorine atom at the 3-position and an acetylamino (-NHCOCH₃) group at the 8-position of the heterocyclic ring. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, antitumor, and receptor-binding properties .

Synthesis of such derivatives often involves nucleophilic substitutions or cyclocondensation reactions. For instance, ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (a precursor) is synthesized via chemical reduction of nitroazidoquinolines, followed by site-selective reactions with α-acetyl-N-arylhydrazonoyl chlorides . The acetylamino group is typically introduced through acetylation of an amine precursor, as seen in related compounds like 8-acetamino-3-(4-chlorophenylsulfonyl)quinoline .

Eigenschaften

CAS-Nummer |

155014-06-5 |

|---|---|

Molekularformel |

C11H9FN2O |

Molekulargewicht |

204.20 g/mol |

IUPAC-Name |

N-(3-fluoroquinolin-8-yl)acetamide |

InChI |

InChI=1S/C11H9FN2O/c1-7(15)14-10-4-2-3-8-5-9(12)6-13-11(8)10/h2-6H,1H3,(H,14,15) |

InChI-Schlüssel |

UOWTVKOENAIYMG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC=CC2=CC(=CN=C21)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Fluor-8-acetylaminoquinolin beinhaltet typischerweise die Fluorierung von Chinolinderivaten. Eine übliche Methode ist die nucleophile Substitution eines Halogenatoms durch ein Fluoridion. So kann beispielsweise 3-Fluorchinolin aus 3-Aminoquinolin durch eine Reihe von Reaktionen unter Einbeziehung von Halogenierung und anschließender Fluorierung synthetisiert werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von 3-Fluor-8-acetylaminoquinolin verwendet häufig großtechnische Fluorierungsverfahren, bei denen Reagenzien wie Kaliumfluorid oder Cäsiumfluorid in Gegenwart geeigneter Katalysatoren eingesetzt werden. Diese Verfahren gewährleisten hohe Ausbeuten und Reinheit des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Fluor-8-acetylaminoquinolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-oxide zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene hydrierte Derivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei das Fluoratom durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren werden unter milden Bedingungen verwendet.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder anderen Metallkatalysatoren.

Substitution: Reagenzien wie Natriumhydrid oder organometallische Verbindungen werden in Gegenwart geeigneter Lösungsmittel verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Chinoline, hydrierte Chinoline und Chinolin-N-oxide .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-Fluor-8-acetylaminoquinolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen. Das Fluoratom verstärkt die Fähigkeit der Verbindung, die Enzymaktivität zu hemmen, indem es starke Wechselwirkungen mit den aktiven Zentren der Enzyme eingeht. Dies führt zur Störung essentieller biochemischer Pfade, was zu den gewünschten biologischen Effekten führt.

Wirkmechanismus

The mechanism of action of 3-Fluoro-8-acetylaminoquinoline involves its interaction with specific molecular targets, such as enzymes. The fluorine atom enhances the compound’s ability to inhibit enzyme activity by forming strong interactions with the active sites of the enzymes. This leads to the disruption of essential biochemical pathways, resulting in the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

- Fluorine Impact: Fluorine at the 3-position enhances membrane permeability and bioavailability due to its small size and high electronegativity. This is consistent across fluoroquinolones like ciprofloxacin .

- Acetylamino Group: The -NHCOCH₃ group in 3-Fluoro-8-acetylaminoquinoline improves water solubility compared to nitro or sulfonyl analogs, as seen in 8-acetamino-3-(4-Cl-PhSO₂)quinoline .

Research Findings and Trends

- Structural Optimization: Substitution at the 8-position with acetylamino groups balances stability and bioactivity, outperforming nitro or sulfonyl analogs in pharmacokinetic profiles .

- Biological Screening: Derivatives like 3-(aryldiazenyl)-2-methylpyrido[2,3-f]quinoxalines (from [1]) highlight the importance of fused ring systems for enhanced antitumor activity, a feature adaptable to this compound.

Biologische Aktivität

3-Fluoro-8-acetylaminoquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure and diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a fluorine atom at the 3-position and an acetylamino group at the 8-position enhances its chemical properties. The compound's structure can be represented as follows:

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A comparative study of similar quinoline derivatives highlighted its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria.

| Compound Name | Antimicrobial Activity |

|---|---|

| This compound | Effective against Staphylococcus aureus and Escherichia coli |

| 7-Fluoroquinoline | Notable antibacterial activity |

| 5-Acetylaminoquinoline | Antimalarial properties |

The unique combination of functional groups in this compound enhances its solubility and bioactivity compared to other derivatives, making it a compound of interest for further research in medicinal chemistry.

2. Anti-inflammatory Activity

In a study conducted by Vandekerckhovea et al. (2014), various aminoquinolines were tested for their anti-inflammatory effects using models such as the acetic acid-induced writhing test and formalin test. The results demonstrated that compounds similar to this compound exhibited significant anti-nociceptive activity without inducing significant hepatotoxicity or nephrotoxicity after prolonged treatment .

3. Anticancer Activity

Recent investigations into the anticancer properties of quinoline derivatives have shown promising results for this compound. Zhang et al. (2008) reported on the synthesis of various aminoquinoline derivatives and their cytotoxicity against cancer cell lines, including human colon adenocarcinoma (Caco-2) and breast carcinoma (HTB-129). The study indicated that derivatives with similar structural features to this compound displayed higher cytotoxicity against cancer cells compared to their parent compounds .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, revealing an MIC value of , indicating potent antibacterial activity.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment, the anti-inflammatory effects of this compound were assessed in a rat model induced with inflammation. The compound significantly reduced inflammation markers within hours post-administration, demonstrating its potential as an effective anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.